

Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Methyl 3-hydroxy-4,5-dimethoxybenzoate*

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An In-depth Review of the Gallic Acid Derivative for Drug Development Professionals

Introduction

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a phenolic compound and a derivative of gallic acid, a well-known natural product with a wide range of biological activities. This technical guide provides a comprehensive overview of **Methyl 3-hydroxy-4,5-dimethoxybenzoate**, including its chemical properties, synthesis, and biological activities, with a focus on its potential applications in drug discovery and development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical and Physical Properties

Methyl 3-hydroxy-4,5-dimethoxybenzoate, also known as Methyl 3,4-dimethoxy-5-hydroxybenzoate, is a substituted methyl benzoate. Its fundamental properties are summarized in the table below.^{[1][2]}

Property	Value
Chemical Formula	C ₁₀ H ₁₂ O ₅
Molecular Weight	212.20 g/mol [1]
CAS Number	83011-43-2[1]
Appearance	Solid (predicted)
IUPAC Name	methyl 3-hydroxy-4,5-dimethoxybenzoate[1]
Synonyms	Methyl 4,5-dimethoxy-3-hydroxybenzoate, 3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester

Spectral Data:

The structural identity of **Methyl 3-hydroxy-4,5-dimethoxybenzoate** can be confirmed using various spectroscopic techniques. Representative spectral data are available in public databases such as PubChem.[1] This includes ¹H NMR, ¹³C NMR, and mass spectrometry data which are crucial for quality control and characterization.

Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate

While a specific, detailed protocol for the synthesis of **Methyl 3-hydroxy-4,5-dimethoxybenzoate** is not readily available in the reviewed literature, a plausible synthetic route can be devised based on the well-established chemistry of gallic acid and its derivatives. The following proposed workflow starts from gallic acid, a readily available starting material.



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Caption: Proposed workflow for the synthesis of **Methyl 3-hydroxy-4,5-dimethoxybenzoate**.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on methods for synthesizing similar gallic acid derivatives.[3][4][5] Optimization of reaction conditions may be necessary to achieve high yields and purity.

1. Esterification of Gallic Acid to Methyl Gallate:

- Materials: Gallic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
- Procedure:
 - Suspend gallic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
 - Carefully add a catalytic amount of concentrated sulfuric acid.
 - Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature.
 - Remove the excess methanol under reduced pressure.
 - Neutralize the residue with a saturated solution of sodium bicarbonate.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude methyl gallate.
 - Purify the crude product by recrystallization or column chromatography.

2. Selective Methylation of Methyl Gallate:

- Materials: Methyl gallate, Dimethyl sulfate (DMS) or Methyl iodide, a suitable base (e.g., Potassium carbonate, Sodium hydride), and an appropriate solvent (e.g., Acetone, DMF).
- Procedure:

- Dissolve methyl gallate in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
- Add the base portion-wise at a controlled temperature (e.g., 0 °C).
- Slowly add a stoichiometric amount of the methylating agent (e.g., 2 equivalents of DMS for the two hydroxyl groups at positions 4 and 5). The regioselectivity of methylation can be influenced by the choice of base, solvent, and reaction temperature. Protecting group strategies might be necessary to achieve the desired isomer.
- Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
- Quench the reaction by carefully adding water or a saturated ammonium chloride solution.
- Extract the product with an organic solvent.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3. Purification and Characterization:

- Purification: The crude **Methyl 3-hydroxy-4,5-dimethoxybenzoate** can be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[6]
- Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods:
 - ¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the positions of the hydroxyl and methoxy groups.[1][7]
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1][8]

Biological Activities

Methyl 3-hydroxy-4,5-dimethoxybenzoate has been reported to exhibit promising biological activities, primarily as an antimicrobial and antioxidant agent.[9]

Antimicrobial Activity

The compound has shown obvious antimicrobial activities.[9] While specific Minimum Inhibitory Concentration (MIC) values against a wide range of microorganisms are not extensively documented in the available literature, its structural similarity to other phenolic compounds suggests potential efficacy against various bacteria and fungi.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method can be used to determine the MIC of **Methyl 3-hydroxy-4,5-dimethoxybenzoate** against relevant microbial strains.

- Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
- Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the standardized microbial suspension.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Methyl 3-hydroxy-4,5-dimethoxybenzoate shows fairly active for oxidation resistance in the presence of H₂O₂. [9] Its antioxidant potential can be quantified using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

- **Preparation of Solutions:** Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox) in a suitable solvent (e.g., Methanol). Prepare a fresh solution of DPPH in the same solvent.
- **Assay:** In a 96-well plate, add different concentrations of the test compound or standard to the DPPH solution.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
- **Calculation:** Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

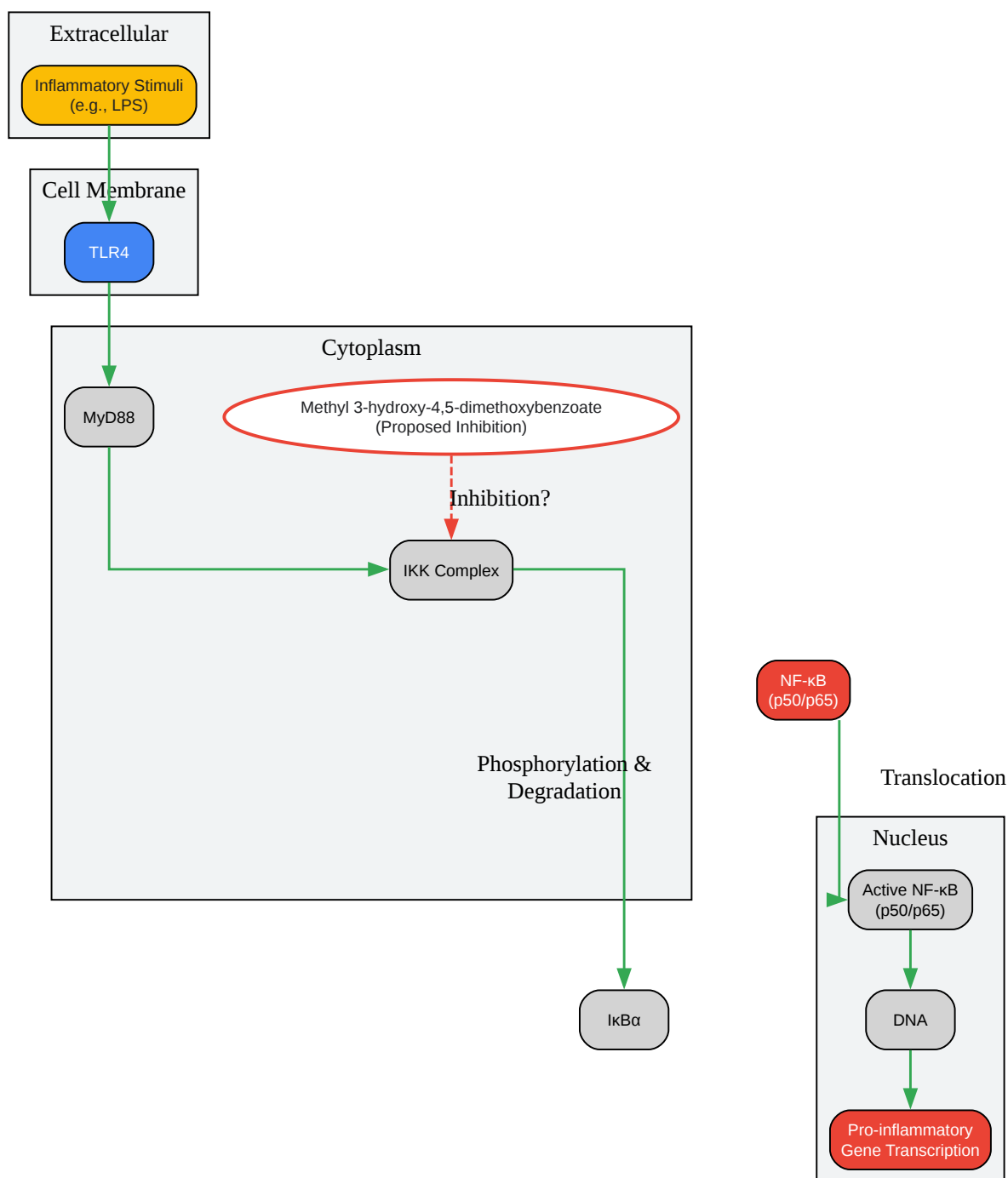
Antioxidant Assay	Typical Parameter
DPPH Radical Scavenging	IC ₅₀ (µg/mL or µM)
ABTS Radical Scavenging	IC ₅₀ (µg/mL or µM)
Ferric Reducing Antioxidant Power (FRAP)	FRAP value (mM Fe ²⁺ /g)

Anti-inflammatory Activity and Signaling Pathways

While direct studies on the anti-inflammatory activity of **Methyl 3-hydroxy-4,5-dimethoxybenzoate** are limited, research on a closely related brominated derivative, Methyl 3-Bromo-4,5-dihydroxybenzoate, provides significant insights into its potential mechanism of action. This related compound has been shown to attenuate inflammatory bowel disease by regulating the Toll-like receptor (TLR)/NF-κB signaling pathway.^[10] It is plausible that **Methyl 3-hydroxy-4,5-dimethoxybenzoate** shares a similar anti-inflammatory mechanism due to its structural similarity.

The NF-κB signaling pathway is a crucial regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Inhibition of this pathway is a key target for anti-

inflammatory drug development.



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Caption: Proposed inhibitory effect on the NF- κ B signaling pathway.

Experimental Protocol: Investigating NF- κ B Inhibition

- Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
- Treatment: Pre-treat the cells with various concentrations of **Methyl 3-hydroxy-4,5-dimethoxybenzoate** for a specific duration, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS).
- Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein levels of key components of the NF- κ B pathway, such as phosphorylated I κ B α , total I κ B α , and nuclear translocation of p65.
- ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF- κ B response element linked to a reporter gene (e.g., luciferase). Measure the reporter gene activity to quantify NF- κ B transcriptional activity.

Conclusion

Methyl 3-hydroxy-4,5-dimethoxybenzoate, a derivative of gallic acid, presents a promising scaffold for the development of new therapeutic agents. Its reported antimicrobial and antioxidant properties, coupled with the potential for potent anti-inflammatory activity through the inhibition of the NF- κ B signaling pathway, make it a compound of significant interest for further investigation. This technical guide provides a foundational understanding for researchers to explore the full therapeutic potential of this molecule. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

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